5-氯烟酸甲酯

描述

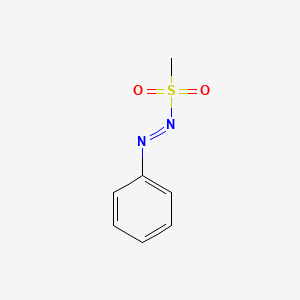

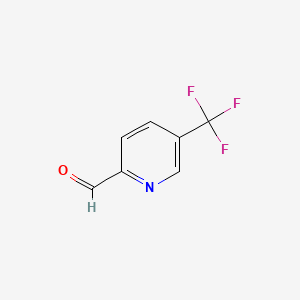

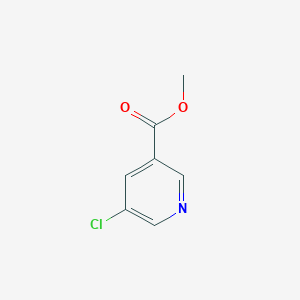

Methyl 5-chloronicotinate is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 . Its IUPAC name is methyl 5-chloronicotinate . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for Methyl 5-chloronicotinate is 1S/C7H6ClNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis

Methyl 5-chloronicotinate has a density of 1.3±0.1 g/cm3, a boiling point of 230.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 41.0±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 132.5±3.0 cm3 .科学研究应用

1. 腐蚀抑制研究

Aramaki 等人 (1991) 的一项研究调查了苯并三唑及其衍生物(包括 5-甲基和 5-氯衍生物)在硫酸盐溶液中对铜腐蚀的抑制机制。研究发现,这些化合物在铜表面形成了保护膜,特别是在高 pH 值和高电位下,展示了它们在腐蚀抑制应用中的潜力 (Aramaki 等人,1991).

2. 大气化学和环境影响

洛夫洛克在 1977 年的研究探索了使用甲基氯仿(包括甲基 5-氯烟酸甲酯等变体)作为通用溶剂及其在大气中的存在。这项研究对于了解此类化合物的环境影响和大气化学具有重要意义 (洛夫洛克,1977).

作用机制

Target of Action

Methyl 5-chloronicotinate is a derivative of methyl nicotinate, which is known to act as a peripheral vasodilator . The primary targets of this compound are likely to be similar to those of methyl nicotinate, which include peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Mode of Action

Methyl nicotinate is known to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This leads to vasodilation of the peripheral blood capillaries, enhancing local blood flow at the site of application .

Biochemical Pathways

Given its similarity to methyl nicotinate, it may influence pathways related to prostaglandin d2 release and peripheral vasodilation .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) of 1.86 . These properties suggest that the compound has good bioavailability.

Result of Action

The result of Methyl 5-chloronicotinate’s action is likely to be local vasodilation, similar to that of methyl nicotinate . This can lead to an increase in local blood flow, which may help in the relief of muscle and joint pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-chloronicotinate. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .

安全和危害

属性

IUPAC Name |

methyl 5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUWLLCWQGXPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572627 | |

| Record name | Methyl 5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloronicotinate | |

CAS RN |

51269-81-9 | |

| Record name | Methyl 5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。